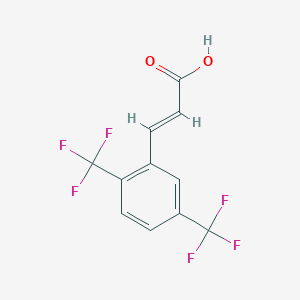

2,5-Bis(trifluoromethyl)cinnamic acid

Description

Historical Context of Cinnamic Acid Research

Cinnamic acid, a naturally occurring organic compound, has a rich history in scientific research. It is found in various plants, including the cinnamon tree, from which it derives its name. For centuries, cinnamic acid and its derivatives have been utilized for their aromatic and medicinal properties. Early research focused on the isolation and characterization of these compounds from natural sources. The development of synthetic methodologies in the 19th and 20th centuries, such as the Perkin reaction, opened up new avenues for creating a wide array of cinnamic acid derivatives, allowing for more systematic studies of their properties and potential applications. nih.govmdpi.com

The Significance of Cinnamic Acid Scaffold in Chemical Biology and Material Science Research

The cinnamic acid scaffold is a versatile building block in both chemical biology and material science. Its structure, featuring a phenyl group, a carboxylic acid, and a conjugated double bond, provides multiple points for chemical modification. This adaptability has led to the development of a vast library of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govgoogle.com In material science, the photoreactive nature of the carbon-carbon double bond in the cinnamic acid backbone has been exploited in the development of photo-crosslinkable polymers and other light-sensitive materials.

Rationale for Trifluoromethylation in Organic and Medicinal Chemistry Research

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in modern organic and medicinal chemistry. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly alter the physicochemical and biological properties of a parent compound. In medicinal chemistry, trifluoromethylation is often used to enhance a drug candidate's efficacy, improve its metabolic profile, and increase its bioavailability. The strong electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups and modulate intermolecular interactions, which is crucial for optimizing drug-target binding.

Overview of Current Research Trajectories for 2,5-Bis(trifluoromethyl)cinnamic Acid

While extensive research exists for cinnamic acid and its various derivatives, dedicated studies on this compound are more specialized. The primary interest in this compound appears to stem from its potential as a synthetic intermediate or building block for more complex molecules with desired biological activities or material properties. Research involving derivatives of bis(trifluoromethyl)cinnamic acids, often the 3,5-isomer, has explored their utility as antibacterial and anticancer agents. nih.gov The presence of two trifluoromethyl groups on the phenyl ring is expected to significantly enhance lipophilicity and electron-withdrawing character compared to the parent cinnamic acid, potentially leading to novel pharmacological profiles. Current research trajectories likely focus on synthesizing novel derivatives of this compound and evaluating their biological activities, particularly in areas where increased lipophilicity and metabolic stability are advantageous. Furthermore, its use as a monomer or functional component in the synthesis of advanced polymers and materials remains an area of potential exploration.

Chemical Compound Information

| Compound Name |

| This compound |

| 3,5-Bis(trifluoromethyl)cinnamic acid |

| Cinnamic acid |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H6F6O2 |

| Molecular Weight | 284.15 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 284.027196 g/mol |

| Monoisotopic Mass | 284.027196 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 19 |

| Complexity | 357 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZFZJTSGSPPB-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199588 | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-48-0 | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl Cinnamic Acid and Its Analogues

Established Synthetic Routes to Bis(trifluoromethyl)cinnamic Acids

Traditional methods for synthesizing cinnamic acid derivatives, including the Knoevenagel condensation, Aldol (B89426) condensation, Perkin reaction, and Horner–Wadsworth–Emmons olefination, provide the foundational strategies for obtaining bis(trifluoromethyl)cinnamic acids. These reactions typically involve the condensation of an aromatic aldehyde with a suitable active methylene (B1212753) compound. For the synthesis of 2,5-bis(trifluoromethyl)cinnamic acid, the key starting material is 2,5-bis(trifluoromethyl)benzaldehyde (B1302421). cymitquimica.com

Knoevenagel Condensation Approaches for Cinnamic Acid Derivatives

The Knoevenagel condensation is a widely utilized method for the synthesis of cinnamic acids and their derivatives. sigmaaldrich.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgrsc.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org For the synthesis of this compound, 2,5-bis(trifluoromethyl)benzaldehyde would be reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and catalyst, often leads to simultaneous decarboxylation when malonic acid is used, directly yielding the cinnamic acid derivative. wikipedia.orgyoutube.com

A typical procedure involves heating the aromatic aldehyde and malonic acid in pyridine, often with a co-catalyst like piperidine (B6355638) or beta-alanine. youtube.com The general reaction conditions for Knoevenagel condensation are summarized in the table below.

Table 1: General Reaction Parameters for Knoevenagel Condensation

| Parameter | Description |

| Aldehyde | Aromatic aldehyde (e.g., 2,5-bis(trifluoromethyl)benzaldehyde) |

| Active Methylene Compound | Malonic acid |

| Catalyst/Solvent | Pyridine, often with a co-catalyst such as piperidine or beta-alanine |

| Temperature | Typically heated to reflux |

| Product | α,β-unsaturated carboxylic acid (cinnamic acid derivative) |

Aldol Condensation Strategies in Fluorinated Cinnamic Acid Synthesis

Aldol condensation represents another viable route to cinnamic acid derivatives. This method involves the reaction of an enolate with a carbonyl compound. slideshare.net In the context of synthesizing fluorinated cinnamic acids, a pertinent example is the synthesis of m-trifluoromethyl cinnamic acid, which is achieved through a one-step aldol reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine. google.comgoogle.com This reaction is typically carried out in an organic solvent such as tetrahydrofuran. google.com A similar strategy could theoretically be applied to the synthesis of this compound from 2,5-bis(trifluoromethyl)benzaldehyde.

The reaction parameters for a related Aldol condensation are detailed in the following table.

Table 2: Reaction Conditions for the Synthesis of m-trifluoromethyl cinnamaldehyde (B126680) via Aldol Condensation

| Reactant/Condition | Specification |

| Aldehyde | m-Trifluoromethylbenzaldehyde |

| Enolate Precursor | Acetaldehyde |

| Base Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Tetrahydrofuran |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time | 48 hours |

Data sourced from a patent for the synthesis of a related compound. google.com

Perkin Reaction Applications in Cinnamic Acid Synthesis

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com For instance, cinnamic acid itself is commonly prepared by reacting benzaldehyde (B42025) with acetic anhydride using sodium acetate (B1210297) as the catalyst. wikipedia.orglongdom.org To synthesize this compound via this route, 2,5-bis(trifluoromethyl)benzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. The reaction typically requires heating the mixture for several hours. nih.gov

The general components of the Perkin reaction are outlined below.

Table 3: Key Components of the Perkin Reaction for Cinnamic Acid Synthesis

| Component | Role | Example |

| Aromatic Aldehyde | Electrophile | 2,5-Bis(trifluoromethyl)benzaldehyde |

| Acid Anhydride | Nucleophile precursor | Acetic anhydride |

| Alkali Salt of the Acid | Base catalyst | Sodium acetate |

| Product | α,β-unsaturated acid | This compound |

Horner–Wadsworth–Emmons Olefination Reactions for Cinnamic Acid Compounds

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate (B1237965) carbanions. wikipedia.org The phosphonate carbanions are more nucleophilic and less basic than the ylides used in the Wittig reaction, offering advantages such as milder reaction conditions and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgalfa-chemistry.com For the synthesis of this compound esters, 2,5-bis(trifluoromethyl)benzaldehyde would be reacted with a phosphonate ester such as triethyl phosphonoacetate in the presence of a base like sodium hydride. alfa-chemistry.com Subsequent hydrolysis of the resulting ester would yield the desired cinnamic acid. The Still-Gennari modification can be employed to favor the formation of (Z)-olefins by using phosphonates with electron-withdrawing groups. nrochemistry.com

Key features of the Horner-Wadsworth-Emmons reaction are summarized in the table below.

Table 4: Characteristics of the Horner–Wadsworth–Emmons Reaction

| Feature | Description |

| Reactants | Aldehyde/ketone and a stabilized phosphonate ester |

| Base | Typically a strong base like NaH, but others can be used |

| Stereoselectivity | Generally favors the formation of (E)-alkenes |

| Byproduct | Water-soluble dialkylphosphate salt, facilitating easy removal |

| Advantages | High reactivity, mild conditions, and straightforward purification |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry increasingly focuses on developing more efficient, rapid, and environmentally benign methodologies. Microwave-assisted synthesis has emerged as a significant tool in this regard, offering substantial improvements over conventional heating methods for a variety of organic transformations, including the synthesis of cinnamamide (B152044) derivatives.

Microwave-Assisted Synthesis Protocols for N-Arylcinnamamides

Microwave-assisted synthesis has been successfully employed to produce N-arylcinnamamides, which are derivatives of cinnamic acids. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov In a typical procedure, the carboxylic acid group of a cinnamic acid derivative is first activated, for example, by conversion to an acyl chloride using a reagent like phosphorus trichloride. The resulting acyl chloride is then reacted with a substituted aniline (B41778) in a suitable solvent, such as chlorobenzene, under microwave irradiation to afford the desired N-arylcinnamamide. nih.gov An example of a closely related compound, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, has been synthesized using this approach. nih.gov

The following table presents data for the microwave-assisted synthesis of various N-arylcinnamamides, illustrating the efficiency of this method.

Table 5: Microwave-Assisted Synthesis of Selected N-Arylcinnamamides

| Cinnamic Acid Derivative | Aniline Derivative | Product |

| Cinnamic acid | 3-(Trifluoromethyl)aniline | (2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

| Cinnamic acid | 3,5-Bis(trifluoromethyl)aniline | (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |

| Cinnamic acid | 2,6-Dibromoaniline | (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide |

This table is illustrative of the types of N-arylcinnamamides that can be synthesized via microwave-assisted methods, based on reported research. nih.gov

Acyl Chloride Intermediates in Derivative Synthesis

The conversion of the carboxylic acid moiety of a cinnamic acid into a more reactive acyl chloride is a fundamental step for the synthesis of various derivatives, such as amides and esters. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles.

A standard and effective method for this conversion is the reaction of the cinnamic acid with thionyl chloride (SOCl₂), often under reflux conditions. biointerfaceresearch.com The resulting acyl chloride is a highly reactive intermediate that is typically used in situ without isolation. biointerfaceresearch.com This intermediate can then be reacted with primary or secondary amines to yield the corresponding cinnamic amides or with alcohols to produce cinnamic esters. biointerfaceresearch.com This two-step, one-pot process is efficient for creating a library of cinnamic acid derivatives. The general transformation is outlined in the table below.

| Reactant | Reagent | Intermediate | Nucleophile | Final Product |

| Cinnamic Acid | Thionyl Chloride (SOCl₂) | Cinnamoyl Chloride | Amine (R-NH₂) | Cinnamic Amide |

| Cinnamic Acid | Thionyl Chloride (SOCl₂) | Cinnamoyl Chloride | Alcohol (R-OH) | Cinnamic Ester |

The reactivity of acyl halides makes them versatile tools in organic synthesis. researchgate.net While acyl chlorides are common, related compounds like acyl fluorides are also gaining attention as they can offer advantages in certain challenging acylation reactions, such as reduced side-reactions and less racemization for derivatives with α-stereocenters. nih.govbeilstein-journals.org

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Conjugate Formation

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and mild reaction conditions. nih.govresearchgate.net This reaction is exceptionally powerful for covalently linking two different molecular fragments, making it ideal for the formation of complex conjugates. The CuAAC reaction specifically forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide (B81097). nih.govrsc.org

To utilize this methodology for cinnamic acid derivatives, the cinnamic acid scaffold must first be functionalized with either a terminal alkyne or an azide group. This modified cinnamic acid can then be "clicked" onto a second molecule possessing the complementary functional group. The catalysis is typically achieved using a copper(I) source, which can be a Cu(I) salt or generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nih.gov

The table below outlines the key components for a hypothetical CuAAC conjugation involving a cinnamic acid derivative.

| Component | Role in Reaction | Example |

| Functionalized Cinnamic Acid | Building Block 1 | Cinnamic acid derivative with a terminal alkyne |

| Conjugation Partner | Building Block 2 | Biomolecule or synthetic molecule with an azide group |

| Catalyst | Formation of Triazole Linkage | Copper(I) species (e.g., from CuSO₄/Sodium Ascorbate) |

| Product | Covalently Linked Conjugate | Cinnamic acid derivative linked to partner via a triazole ring |

This strategy has broad applications in bioconjugation, medicinal chemistry, and materials science due to its efficiency and the chemical stability of the resulting triazole linker. researchgate.netnih.gov

Chemo-Enzymatic and Fully Biocatalytic Pathways for Fluorinated Phenylalanine Precursors

Fluorinated derivatives of phenylalanine are valuable chiral building blocks, and their synthesis often employs enzymatic methods to achieve high stereoselectivity under mild conditions. rsc.orgnih.gov Both chemo-enzymatic and fully biocatalytic routes have been developed, offering significant advantages over traditional chemical synthesis by reducing environmental impact and improving safety. rsc.org

These biocatalytic approaches can start from fluorinated precursors such as aldehydes or even fluorinated cinnamic acid derivatives to produce the desired D- or L-phenylalanine analogues. rsc.orgnih.gov A variety of enzymes and reaction types have been successfully implemented in these pathways.

| Enzymatic Strategy | Key Enzyme(s) | Transformation | Precursor Example |

| Reductive Amination | Reductive Aminase | Aldehyde to Amine | Fluorinated Benzaldehyde |

| Transamination | Transaminase | Keto Acid to Amino Acid | Fluorinated Phenylpyruvic Acid |

| Hydroamination | Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid to Phenylalanine | Fluorinated Cinnamic Acid |

| Deracemization | L-amino acid deaminase, Engineered Aminotransferase | Racemic or L-amino acid to D-amino acid | L-Fluorophenylalanine |

For instance, multiple chemo-enzymatic routes have been designed to produce D-(2,4,5-trifluorophenyl)alanine, a key precursor for pharmaceuticals, starting from a corresponding aldehyde. rsc.org These routes involve steps catalyzed by enzymes like transaminases and reductive aminases. rsc.org Notably, a fully biocatalytic conversion of a cinnamic acid derivative to D-phenylalanine has also been reported, representing a formal D-selective hydroamination. rsc.org The use of engineered enzymes, such as modified D-amino acid aminotransferases, has further expanded the scope of these biocatalytic cascades for producing a range of D-phenylalanine derivatives. manchester.ac.uk

Purification and Isolation Strategies for Novel Fluorinated Cinnamic Acid Compounds

The successful synthesis of novel fluorinated cinnamic acid compounds is contingent upon effective purification and isolation strategies to ensure the final product is free of starting materials, reagents, and byproducts. A combination of classical and modern techniques is typically employed.

Initial purification of the crude product is often achieved through recrystallization . This technique relies on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures. For example, crude fluorocinnamic acid can be purified by crystallization, followed by filtration, washing, and drying, with a final recrystallization step using a solvent like dehydrated alcohol to achieve high purity. google.commdpi.com

For more complex mixtures or to achieve higher levels of purity, chromatographic techniques are indispensable. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

| Purification Technique | Principle | Typical Application |

| Recrystallization | Differential solubility | Isolation of crude solid product from reaction mixture. google.com |

| Column Chromatography | Adsorption/partition on a solid stationary phase (e.g., silica (B1680970) gel) | Separation of esters from unreacted acids and alcohols. sapub.orgresearchgate.net |

| Medium-Pressure Liquid Chromatography (MPLC) | Similar to column chromatography but under pressure for better resolution | Fractionation of complex extracts prior to final purification. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation under high pressure | Final purification of phenolic-rich fractions to isolate pure compounds. researchgate.net |

Thin-layer chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. sapub.org For the final isolation of highly pure cinnamic acid derivatives from complex mixtures, such as natural product extracts, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. researchgate.net

Structure Activity Relationship Sar Studies of 2,5 Bis Trifluoromethyl Cinnamic Acid Derivatives

Influence of Trifluoromethyl Substitution Patterns on Electronic and Steric Effects

The incorporation of trifluoromethyl (CF3) groups onto the cinnamic acid backbone profoundly alters its physicochemical properties. These groups are highly electronegative and bulky, exerting significant electronic and steric effects that modulate molecular interactions. The electron-withdrawing nature of the CF3 groups can influence the acidity of the carboxylic acid moiety and the electron density of the aromatic ring, which in turn affects binding affinities to biological targets. nih.gov

Research indicates that the positioning of CF3 groups is critical. For instance, the 2,5-bis(trifluoromethyl) substitution pattern creates a unique electronic and steric environment compared to other isomers, such as the 3,5-bis(trifluoromethyl) analogue. mdpi.comnih.gov These differences can lead to distinct biological activities and material characteristics. The steric hindrance imposed by the CF3 groups can dictate the preferred conformation of the molecule, influencing how it fits into the active site of an enzyme or a receptor. nih.gov

Positional Isomerism and its Impact on Biological and Material Properties

For example, studies comparing different positional isomers of trifluoromethylated cinnamic acid derivatives have demonstrated marked differences in their biological activities. The change in the substitution pattern can alter the molecule's ability to penetrate cell membranes or bind to specific protein targets. mdpi.com This highlights the importance of precise structural control in the design of new compounds. The differential positioning of the CF3 groups can lead to variations in crystal packing and intermolecular interactions, which are crucial for the development of new materials with desired optical or electronic properties.

Conformational Analysis and Molecular Flexibility in Derivatized Cinnamic Acids

The conformational flexibility of cinnamic acid derivatives plays a pivotal role in their biological activity. The ability of a molecule to adopt a specific three-dimensional shape to fit into a binding pocket is often a prerequisite for its function. The introduction of trifluoromethyl groups can restrict the rotation around the single bonds in the cinnamic acid side chain, thereby influencing the molecule's preferred conformation. scilit.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze the conformational preferences of trifluoromethyl-substituted cinnamic acids. mdpi.comscielo.org.mx These studies help in understanding the energetically favorable conformations and the rotational barriers between them. The rigidity or flexibility of the molecule can impact its binding kinetics and thermodynamics, ultimately affecting its potency and selectivity as a drug candidate.

Systematic Structural Modifications and Derivative Design

To explore the full potential of the 2,5-bis(trifluoromethyl)cinnamic acid scaffold, researchers have undertaken systematic structural modifications. These modifications aim to fine-tune the molecule's properties to enhance its desired activities while minimizing off-target effects.

One common strategy involves the derivatization of the carboxylic acid group to form amides and esters. researchgate.netnih.govmdpi.com This modification can significantly alter the molecule's polarity, solubility, and metabolic stability. The nature of the amine or alcohol used for derivatization can introduce new functional groups and steric bulk, providing additional points of interaction with biological targets. mdpi.com

For instance, a series of cinnamic amides have been synthesized and evaluated for their biological activities, revealing that the substituents on the amide nitrogen can dramatically influence their potency. researchgate.netresearchgate.net These studies underscore the importance of exploring a diverse range of amide and ester derivatives to identify compounds with optimal properties.

Another promising approach is the conjugation of bis(trifluoromethyl)cinnamic acids with other biologically active molecules, such as amino acids. researchgate.net This strategy can lead to hybrid molecules with dual activities or improved pharmacokinetic profiles. The amino acid moiety can enhance the molecule's water solubility and facilitate its transport across biological membranes.

The incorporation of heterocyclic scaffolds, such as triazoles, into the cinnamic acid framework has emerged as a powerful strategy for generating novel compounds with enhanced biological activities. nih.govnih.govfao.org Triazoles are known to be metabolically stable and can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking.

The synthesis of cinnamic acid-triazole hybrids has led to the discovery of compounds with potent antiproliferative and antimetastatic activities. scielo.br The triazole ring can act as a rigid linker, controlling the spatial orientation of the cinnamic acid moiety and other substituents, thereby optimizing their interactions with biological targets.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure and molecular orbitals of cinnamic acid derivatives. For analogous compounds like trans-4-(trifluoromethyl)cinnamic acid (4TFCA), DFT computations with a basis set such as B3LYP/6-311++G(d,p) have been used to determine geometrical parameters and analyze frontier molecular orbitals. arabjchem.orgnih.gov The presence of a -C=C- double bond between the aromatic system and the carboxyl group influences the π-electron distribution of the molecule. arabjchem.orgnih.gov

Natural Bond Orbital (NBO) analysis is another technique used to understand molecular stability arising from hyperconjugative interactions and charge delocalization. arabjchem.orgnih.gov Such calculations have been performed on similar structures to analyze stability derived from π →π* exchanges. arabjchem.orgnih.gov

Table 1: Representative Molecular Orbital Data for a Cinnamic Acid Analog (4TFCA)

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~5.54 eV (for a related amide) | Indicates chemical stability and reactivity. nih.gov |

| Major Orbital Contribution (Excitation 1) | H → L (93%) | Characterizes the primary electronic transition as π→π*. arabjchem.org |

| Calculated Wavelength (Excitation 1) | 477.50 nm | Corresponds to the energy of the first major electronic transition. arabjchem.org |

Molecular Docking and Ligand-Target Interaction Studies (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme active site. mdpi.com This method is instrumental in understanding potential biological activities. For instance, studies on trans-4-(trifluoromethyl)cinnamic acid (4TFCA) have shown its interaction with histone deacetylase 8 (HDAC8), a significant therapeutic target in cancer and neurological diseases. arabjchem.org The docking results for 4TFCA revealed a high binding energy of –6.10 kcal/mol with HDAC8. arabjchem.orgnih.gov

The interaction of cinnamic acid derivatives with various enzymes is often characterized by hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com Docking studies on other cinnamic acid analogs have explored their binding to targets like xanthine (B1682287) oxidase, NADPH oxidase, and cytochrome P450. researchgate.net The presence and position of substituents on the phenyl ring, such as the trifluoromethyl groups in 2,5-Bis(trifluoromethyl)cinnamic acid, are critical in determining the binding affinity and specificity for a particular target. These bulky, lipophilic groups can occupy hydrophobic pockets within an enzyme's active site, potentially enhancing binding affinity. ijpras.com For example, a docking study on a series of N-arylcinnamamides against arginase, a target in Plasmodium falciparum, indicated that trifluoromethyl groups on the N-phenyl ring play a key role in forming halogen bonds with the receptor. ijpras.com

Crystal Structure Analysis and Supramolecular Chemistry Insights

Crystal structure analysis provides definitive information about the three-dimensional arrangement of molecules in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds offers significant insights. For instance, the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid reveals that molecules form centrosymmetric O–H∙∙∙O hydrogen-bonded dimers, a common and robust supramolecular motif for carboxylic acids. youtube.com This R22(8) graph set motif is a key feature in its crystal packing. youtube.com

In Silico Prediction of Molecular Parameters for Research Design

In silico tools are widely used to predict various molecular properties, providing valuable data for designing research studies without the need for initial synthesis and experimentation. These predictions can guide the selection of compounds with desirable pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). arabjchem.org For trans-4-(trifluoromethyl)cinnamic acid, ADMET prediction tools have been used to estimate properties like human oral absorption and blood-brain barrier permeability. arabjchem.org

Public databases like PubChem provide a range of computed properties for chemical compounds. ijpras.com For trans-2,5-Bis(trifluoromethyl)cinnamic acid, these predicted parameters are crucial for assessing its drug-likeness and potential suitability for various applications. ijpras.com

Table 2: Predicted Molecular Parameters for trans-2,5-Bis(trifluoromethyl)cinnamic acid

| Property | Predicted Value | Source | Relevance in Research Design |

|---|---|---|---|

| Molecular Weight | 284.15 g/mol | PubChem ijpras.com | Influences solubility, permeability, and diffusion; a key component of drug-likeness rules. |

| XLogP3 | 3.6 | PubChem ijpras.com | Measures lipophilicity, affecting absorption, distribution, and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | PubChem ijpras.com | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptor Count | 2 | PubChem ijpras.com | Influences solubility and ligand-receptor interactions. |

| Rotatable Bond Count | 2 | PubChem ijpras.com | Relates to conformational flexibility and binding entropy. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem ijpras.com | Predicts cell permeability and oral bioavailability. |

Principal Component Analysis and Property Space Evaluation in Congener Series

Principal Component Analysis (PCA) is a statistical method used to simplify complex datasets by reducing the number of variables while retaining most of the original information. researchgate.net In medicinal chemistry and Quantitative Structure-Activity Relationship (QSAR) studies, PCA is applied to a set of molecular descriptors calculated for a series of congeneric compounds (analogs with a common core structure). ijpras.com This analysis transforms the intercorrelated descriptors into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data, allowing for visualization of the data in a lower-dimensional "property space." researchgate.netijpras.com

For a congener series of this compound, where substituents on the phenyl ring or modifications to the acrylic acid chain are varied, PCA could be used to:

Identify Key Differentiators: Determine which physicochemical properties (e.g., lipophilicity, electronic effects, steric bulk) account for the most significant differences among the analogs. researchgate.net

Visualize Property Space: Plot the compounds on the first two or three principal components to visualize their distribution and identify clusters of similar molecules. ijpras.com

Guide Compound Selection: Ensure that a selected set of compounds for synthesis and testing covers the relevant property space, avoiding redundancy and exploring diverse chemical features. ijpras.com

Inform QSAR Models: The principal components themselves can be used as independent variables in regression models to correlate the structural properties of the congener series with their biological activity.

This distance-oriented property evaluation helps in understanding the structure-activity landscape, rationalizing why small structural modifications can lead to significant changes in biological activity. ijpras.com

Exploration of Biological Activities and Biochemical Mechanisms

Antimicrobial Activity Studies

The antimicrobial potential of cinnamic acid and its derivatives has been a subject of extensive research. These compounds are recognized for their activity against a wide range of microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Mechanistic Investigations (e.g., Respiration Inhibition)

While cinnamic acid derivatives, in general, have demonstrated antibacterial properties, specific studies on 2,5-Bis(trifluoromethyl)cinnamic acid are not extensively detailed in the currently available literature. However, research on related trifluoromethyl-substituted cinnamic acid derivatives provides insights into potential mechanisms. For instance, studies on anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid have shown that these compounds can significantly inhibit bacterial respiration, a key process for bacterial survival. This inhibition is a crucial aspect of their bacteriostatic and bactericidal activity. The mechanism often involves disruption of the bacterial membrane, leading to the leakage of intracellular contents and ultimately, cell death.

Antitubercular Potential and Target Engagement (e.g., InhA Enzyme)

The cinnamoyl scaffold is considered a privileged structure in medicinal chemistry for developing new antitubercular agents. The emergence of multi-drug resistant tuberculosis necessitates the discovery of novel drugs that act on new targets. One such validated target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.

Research on trifluoromethylcinnamanilides, which are derivatives of trifluoromethyl-substituted cinnamic acids, has shown promising activity against mycobacteria. Docking studies have demonstrated that these compounds have the potential to bind to the active site of the InhA enzyme. This suggests that trifluoromethyl-substituted cinnamic acid derivatives may act as direct inhibitors of InhA, a mechanism that would be advantageous as it would not require activation by the mycobacterial catalase-peroxidase KatG, mutations in which are a major cause of resistance to the frontline drug isoniazid.

Antifungal Research on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have shown notable antifungal properties against various fungal pathogens. One of the identified mechanisms of action is the inhibition of the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is unique to fungi and is involved in the detoxification of benzoate. By targeting this enzyme, cinnamic acid derivatives can disrupt key metabolic pathways in fungi, leading to growth inhibition. The antifungal efficacy of these derivatives is often influenced by the type and position of substituents on the phenyl ring, with electron-withdrawing groups sometimes enhancing the activity. While broad studies on cinnamic acid derivatives exist, specific antifungal research focusing exclusively on this compound is not prominently featured in the reviewed literature.

Antineoplastic and Antiproliferative Research

The potential of cinnamic acid derivatives as anticancer agents has been investigated, with studies showing they can induce cell cycle arrest and cell death in various cancer cell lines.

Investigation of Growth Inhibition in Cancer Cell Lines (In Vitro Studies)

Below is an illustrative table showing the kind of data typically generated in such studies for other cinnamic acid derivatives.

| Cell Line | Derivative | IC50 (µM) |

| HeLa (Cervix Adenocarcinoma) | Cinnamic Acid Ester Derivative | 42 - 166 |

| K562 (Myelogenous Leukemia) | Cinnamic Acid Ester Derivative | 42 - 166 |

| Fem-x (Malignant Melanoma) | Cinnamic Acid Ester Derivative | 42 - 166 |

| MCF-7 (Breast Cancer) | Cinnamic Acid Ester Derivative | 42 - 166 |

| HCT116 (Colorectal Carcinoma) | Cinnamoyl-based amides | 71 - 153 |

Modulation of Cellular Signaling Pathways (e.g., NF-κB Activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many types of cancer and contributes to tumor progression and resistance to therapy. Therefore, inhibiting the NF-κB pathway is a key strategy in cancer treatment. Certain natural compounds and their derivatives have been shown to modulate this pathway. For instance, the anti-inflammatory effects of some cinnamic acid derivatives have been attributed to their ability to inhibit the NF-κB signaling pathway. While the broader class of phytochemicals is known to interact with this pathway, specific investigations into the modulatory effects of this compound on NF-κB activation have not been identified in the reviewed scientific reports.

Antimetastatic Research

The potential of cinnamic acid derivatives to inhibit cancer cell invasion and metastasis is a subject of ongoing investigation. Research has shown that certain synthetic derivatives possess anti-invasive properties against various cancer cell lines, including melanoma, colon carcinoma, and lung adenocarcinoma. scielo.br The mechanism for this action is often linked to the inhibition of metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion. scielo.brresearchgate.net

While the broader class of cinnamic acids has shown promise in this area, specific studies focusing solely on the antimetastatic activity of this compound are not extensively detailed in current research literature. The efficacy of such compounds can be significantly influenced by the nature and position of substituents on the phenyl ring, suggesting that the unique trifluoromethyl groups of this specific molecule warrant further investigation to determine its potential role in oncology. nih.gov

Table 1: Research Findings on Antimetastatic Activity

| Compound | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Anti-Inflammatory Research Modalities

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. mdpi.comresearchgate.net Their mechanism of action often involves the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, phenolic derivatives of cinnamic acid have been shown to exhibit inhibitory potency against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.netmdpi.com The anti-inflammatory effects of cinnamic acid derivatives are influenced by the substituents on the aryl ring. nih.gov However, specific research detailing the anti-inflammatory modalities of this compound is limited.

Enzyme Inhibition Studies (e.g., Proton Pump H+/K+-ATPase, L-lactate Transport, NK1 Receptor)

The unique structure of this compound makes it a candidate for investigation as an enzyme inhibitor.

Proton Pump H+/K+-ATPase: The gastric H+/K+-ATPase is a primary target for drugs aimed at reducing gastric acid secretion. nih.gov While various natural and synthetic compounds have been identified as inhibitors of this proton pump, specific studies on the inhibitory activity of this compound against H+/K+-ATPase are not prominently featured in the scientific literature. researchgate.netnih.gov

L-lactate Transport: Monocarboxylate transporters (MCTs), which facilitate the transport of molecules like L-lactate across cell membranes, are crucial in the metabolism of cancer cells. nih.govexplorationpub.com Inhibition of these transporters is being explored as a potential anti-cancer strategy. nih.gov While some derivatives of cinnamic acid have been investigated in this context, specific data on the L-lactate transport inhibition by this compound is not readily available. researchgate.net

NK1 Receptor: The neurokinin-1 (NK1) receptor is a G protein-coupled receptor that binds the neurotransmitter Substance P, playing a role in pain, inflammation, and emesis. nih.govwikipedia.org Small molecule antagonists for the NK1 receptor have been developed, many of which feature a bis-aromatic motif. nih.gov Notably, structures containing a bis(trifluoromethyl)phenyl group have been identified as potent NK1 receptor antagonists. For example, the compound Ac-Aba-Gly-NMe-3′,5′-(CF3)2-Bn incorporates a 3,5-bis(trifluoromethyl)benzyl group and effectively counteracts the effects of Substance P. nih.gov This highlights the relevance of the bis(trifluoromethyl)phenyl moiety in the design of NK1 receptor antagonists, suggesting that this compound could be a subject for related research.

Table 2: Overview of Enzyme Inhibition Studies

| Target Enzyme | Compound | Activity |

|---|---|---|

| H+/K+-ATPase | This compound | Data Not Available |

| L-lactate Transport | This compound | Data Not Available |

| NK1 Receptor | Ac-Aba-Gly-NMe-3′,5′-(CF3)2-Bn* | Antagonist activity nih.gov |

| This compound | Data Not Available |

*Note: This compound contains a related 3,5-bis(trifluoromethyl)benzyl moiety, not the specific this compound structure.

Phytotoxicity and Herbicide Research Applications

The study of natural plant compounds, or allelochemicals, for their potential use as templates for new herbicides is an active area of agricultural research. researchgate.net Phytotoxicity, the detrimental effect of a chemical compound on plant growth, is a key characteristic sought in the development of new herbicides. mdpi.com The herbicidal activity of a compound can be influenced by its chemical structure, which affects its mode of action, such as inhibiting photosynthesis or other vital plant processes. mdpi.commdpi.com However, there is no specific information available in the research literature regarding the evaluation of this compound for its phytotoxic effects or potential applications as a herbicide.

Neuroprotective Research Perspectives

Cinnamic acid and its derivatives have garnered significant interest for their potential neuroprotective properties. mdpi.com Studies have indicated that these compounds may offer protection against neurotoxicity and neuroinflammation. nih.gov The proposed mechanisms for these effects include antioxidant activity, which mitigates oxidative stress—a key factor in neurodegenerative diseases. nih.govresearchgate.net Research has explored the potential of cinnamic acid derivatives to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govmdpi.com Despite the broad interest in this class of compounds, dedicated research focusing on the specific neuroprotective perspectives of this compound has not been extensively documented.

Other Emerging Biological Activities in Research (e.g., Antiviral)

The therapeutic potential of cinnamic acid derivatives extends to various other biological activities. amazonaws.com For instance, several synthetic derivatives have been screened for antiviral efficacy. nih.gov One study identified a cinnamic acid derivative that suppressed the replication of multiple genotypes of the Hepatitis C virus (HCV), with the proposed mechanism involving the induction of reactive oxygen species (ROS). nih.gov While this demonstrates the potential for this class of compounds in antiviral research, specific screening data and activity reports for this compound are not currently available in the literature. amazonaws.comnih.gov

Applications of 2,5 Bis Trifluoromethyl Cinnamic Acid in Advanced Materials Research

Organic Photoelectric Materials Development

The development of novel organic photoelectric materials is a rapidly advancing field, with molecular design playing a critical role in achieving desired properties. While 2,5-Bis(trifluoromethyl)cinnamic acid has not been specifically investigated, the characteristics of its constituent parts offer a theoretical basis for its potential utility.

Liquid Crystal Research (Dielectric Anisotropy)

In the field of liquid crystal (LC) research, molecules containing trifluoromethyl groups are of significant interest for their ability to induce negative dielectric anisotropy (Δε). This property is highly desirable for display technologies such as in-plane switching (IPS) and fringe field switching (FFS). The strong dipole moment of the C-F bonds, when positioned laterally on a mesogenic core, can lead to a larger perpendicular component of the dielectric permittivity compared to the parallel component.

OLED Intermediates and Conjugated Systems

Organic Light-Emitting Diodes (OLEDs) rely on a series of organic semiconductor materials for charge transport and light emission. Intermediates for these materials often possess specific electronic properties and functional groups that allow for their incorporation into larger conjugated systems. The electron-withdrawing nature of the two trifluoromethyl groups on this compound could make it a useful building block for creating electron-deficient (n-type) organic materials.

In principle, the carboxylic acid group could be modified to create esters, amides, or other derivatives that could then be incorporated into larger polymer backbones or used in the synthesis of small molecule host or electron-transport materials. The extended conjugation provided by the cinnamic acid structure is a common feature in many organic electronic materials. However, no specific studies detailing the synthesis or characterization of OLED materials derived from this compound have been reported.

Advanced Coating Technologies

The development of advanced coatings often focuses on achieving specific surface properties, such as repellency, durability, and responsiveness to external stimuli. Cinnamic acid derivatives have been explored in this context, although specific research on the 2,5-bis(trifluoromethyl) variant is absent.

Antifouling Coating Formulations

Marine biofouling is a significant issue for submerged surfaces, and there is a continuous search for environmentally benign antifouling agents. Cinnamic acid and its derivatives have been investigated as potential non-toxic antifouling compounds. Their mechanism is thought to involve the disruption of settlement and adhesion of marine organisms.

The introduction of fluorine into coating formulations is a well-established strategy for creating hydrophobic and oleophobic surfaces, which can reduce the adhesion of fouling organisms. The presence of two trifluoromethyl groups on the phenyl ring of this compound would significantly increase the hydrophobicity of any coating it was incorporated into. This suggests a potential synergistic effect, combining the inherent antifouling properties of the cinnamic acid scaffold with the anti-adhesive properties of a highly fluorinated surface. Despite this promising hypothesis, no studies have been published that formulate or test coatings containing this specific compound.

UV-Curable Material Research

Cinnamic acid and its esters are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to UV light. This reaction allows the double bonds of two cinnamate (B1238496) moieties to form a cyclobutane (B1203170) ring, creating a cross-link. This forms the basis for a variety of UV-curable polymers and photoresists.

Theoretically, this compound or its esters could be used as a monomer or cross-linking agent in UV-curable formulations. The bulky trifluoromethyl groups could, however, introduce significant steric hindrance, which might affect the kinetics and efficiency of the photocycloaddition reaction. The specific impact of the 2,5-substitution pattern on the solid-state packing of the molecules, which is crucial for efficient [2+2] cycloaddition, would require experimental investigation.

Development of High-Performance Polymeric Materials

The incorporation of fluorine into polymers is a common strategy for enhancing thermal stability, chemical resistance, and achieving low surface energy. Cinnamic acid can be used as a monomer or as a pendant group in a variety of polymers, including polyesters and polyamides.

The presence of the rigid phenyl ring and the two trifluoromethyl groups in this compound suggests that it could be a valuable monomer for the synthesis of high-performance polymers. These polymers would be expected to exhibit high glass transition temperatures, good thermal stability, and low moisture absorption due to the hydrophobic nature of the CF3 groups. The carboxylic acid functionality provides a reactive site for polymerization reactions. For example, it could be reacted with diols to form polyesters or with diamines to form polyamides. While the synthesis of advanced polymers from various cinnamic acid derivatives is an active area of research, there are no specific reports on the polymerization or characterization of polymers derived from this compound.

Biosynthesis and Natural Occurrence of Cinnamic Acid Derivatives

Phenylpropanoid Pathway and Shikimic Acid Pathway in Plants

The biosynthesis of cinnamic acid and its derivatives in plants is a fundamental process that originates from primary metabolism. This intricate series of biochemical reactions begins with the shikimic acid pathway , a central metabolic route responsible for the production of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. nih.govnih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate, products of photosynthesis, to eventually form chorismate, a crucial branching point. researchgate.netresearchgate.net

From chorismate, the pathway leads to the synthesis of L-phenylalanine, which serves as the primary precursor for the phenylpropanoid pathway . mdpi.commdpi.com The entry point into this extensive pathway is catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL). This enzyme facilitates the deamination of L-phenylalanine to produce trans-cinnamic acid, the parent compound of the cinnamic acid family. researchgate.netmdpi.com This initial step is a critical regulatory point in the biosynthesis of a vast array of secondary metabolites. mdpi.com

Following its formation, cinnamic acid undergoes a series of enzymatic transformations, including hydroxylation, which leads to the creation of a diverse group of derivatives. These include prominent compounds such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. researchgate.net These derivatives are the building blocks for more complex molecules like flavonoids, lignans, stilbenes, and tannins, all of which have significant roles in plant physiology. researchgate.netmdpi.com

| Key Pathway | Starting Metabolites | Key Intermediates/Enzymes | Final Products (Examples) |

| Shikimic Acid Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, Chorismate | L-Phenylalanine, L-Tyrosine |

| Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), trans-Cinnamic acid | p-Coumaric acid, Caffeic acid, Ferulic acid, Lignin (B12514952) |

Role of Cinnamic Acid Derivatives in Plant Physiological Processes

Cinnamic acid derivatives are indispensable for the survival, growth, and defense of plants. mdpi.com These compounds are integral to the structural framework of the plant, primarily as components of lignin. mdpi.com Lignin, a complex polymer derived from phenylpropanoid precursors, is embedded in the cell walls of vascular plants, providing mechanical strength, rigidity, and hydrophobicity, which is essential for water transport. mdpi.com

Beyond their structural role, these derivatives are crucial signaling molecules and defense compounds. mdpi.comslideshare.net They are central to the plant's defense mechanisms against a wide range of biotic and abiotic stresses. numberanalytics.com When a plant is faced with pathogen attacks from fungi, bacteria, or viruses, it can ramp up the production of cinnamic acid derivatives. numberanalytics.comnih.gov These compounds can act as phytoalexins, which are antimicrobial substances that accumulate at the site of infection to inhibit pathogen growth. mdpi.com Furthermore, they can trigger systemic acquired resistance, a whole-plant defense response that prepares other parts of the plant for subsequent attacks. slideshare.net

Cinnamic acid derivatives also help plants cope with environmental challenges such as heavy metal toxicity and water stress. They can chelate harmful metal ions in the soil and act as antioxidants to mitigate oxidative damage caused by various stressors. mdpi.com The accumulation of these phenolic compounds is a common plant response to maintain cellular homeostasis under adverse conditions. mdpi.com

| Cinnamic Acid Derivative | Primary Role in Plant Physiology |

| Cinnamic acid | Precursor to other derivatives, role in defense signaling. numberanalytics.com |

| p-Coumaric acid | Building block for lignin and flavonoids, UV protectant. researchgate.net |

| Caffeic acid | Antioxidant, precursor to ferulic acid, role in defense. mdpi.com |

| Ferulic acid | Cross-links polysaccharides and lignin in the cell wall, enhancing structural integrity. mdpi.com |

| Sinapic acid | A key precursor for syringyl lignin units, common in angiosperms. mdpi.com |

Allelopathic Interactions in Plant Communities

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. frontiersin.org Cinnamic acid and its derivatives are prominent allelochemicals, known for their ability to inhibit the germination and growth of neighboring competitor plants. mdpi.comnih.gov These compounds are released from plants into the soil via root exudation, leaching from leaves, or as decomposition products of plant residues. nih.gov

Once in the soil, these allelochemicals can exert a range of phytotoxic effects. Studies have shown that cinnamic acid and its derivatives can significantly inhibit root growth, which is often one of the first and most sensitive responses observed in target plants. nih.gov For example, cinnamic, ferulic, p-coumaric, and caffeic acids have all been documented to inhibit the root growth of soybean seedlings. nih.gov The mechanism of this inhibition can involve interference with the plasma membrane, disruption of nutrient uptake, and induction of oxidative stress. nih.gov

The allelopathic activity of these compounds plays a significant role in shaping plant communities, influencing species distribution, and affecting the success of invasive species. nih.gov In agricultural settings, allelopathy can be a factor in crop-weed competition and can also lead to autotoxicity, where a plant species inhibits the growth of its own seedlings through the accumulation of its own allelochemicals in the soil. frontiersin.org This is a known issue in the continuous cropping of certain plants. frontiersin.org

A study on soybean (Glycine max) demonstrated the concentration-dependent inhibitory effects of various cinnamic acid derivatives on seedling growth.

| Compound | Concentration (mM) | Inhibition of Soybean Growth |

| Cinnamic acid | 1.0 | Significantly reduced seedling fresh weight and root length. nih.gov |

| Ferulic acid | Not specified | Inhibited root growth (length and biomass). nih.gov |

| p-Coumaric acid | Not specified | Inhibited root growth (length and biomass). nih.gov |

| Caffeic acid | 0.01 - 0.1 | Significantly inhibited the growth of soybean. nih.govnih.gov |

Natural Product-Inspired Design of Fluorinated Analogues

Natural products, with their inherent biological relevance and structural diversity, serve as a rich source of inspiration for the design of new bioactive molecules. nih.gov The chemical scaffold of cinnamic acid, for instance, has been modified by medicinal and agricultural chemists to create synthetic analogues with enhanced or novel properties. researchgate.net One powerful strategy in this field is the introduction of fluorine atoms into the molecular structure.

Fluorination can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. figshare.com The trifluoromethyl (–CF3) group, in particular, is a common substituent used in the design of pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and steric bulk. nih.gov

The creation of 2,5-Bis(trifluoromethyl)cinnamic acid is an example of this natural product-inspired design. nih.gov By taking the basic cinnamic acid structure and adding two trifluoromethyl groups to the phenyl ring, a novel compound is generated. This modification is not random; it is a deliberate design choice intended to modulate the molecule's activity. Such modifications can lead to compounds with increased potency or selectivity for a specific biological target, such as an enzyme or receptor. researchgate.net This approach has been used to develop new herbicides, where the fluorinated analogue might exhibit stronger phytotoxicity or better selectivity than the natural parent compound. researchgate.net The design and synthesis of such analogues are a cornerstone of modern drug and pesticide discovery, bridging the gap between natural product chemistry and synthetic innovation. nih.gov

Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating 2,5-Bis(trifluoromethyl)cinnamic acid from reaction impurities and for distinguishing between its cis and trans isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the compound's aromatic nature and moderate lipophilicity, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical HPLC method for a trifluoromethylated cinnamic acid derivative would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like acetic acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. cabidigitallibrary.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from less and more polar impurities. scirp.org Detection is typically performed using a UV detector, as the conjugated system of the cinnamic acid moiety provides strong chromophores. cabidigitallibrary.orgscirp.org

While a specific, validated HPLC method for this compound is not detailed in publicly available literature, a general methodology can be proposed based on methods for similar phenolic acids. cabidigitallibrary.org

Table 1: Representative HPLC Conditions for Cinnamic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Acetic Acid; B: Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 279 nm or 320 nm |

| Column Temperature | 25 °C |

This table presents a generalized set of starting conditions for the analysis of cinnamic acid derivatives, which would be optimized for the specific analysis of this compound. cabidigitallibrary.org

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages in terms of speed, resolution, and sensitivity, making it an increasingly preferred method in modern analytical laboratories. ijraset.comnih.gov

Spectroscopic Characterization in Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural elucidation.

In the ¹H NMR spectrum, characteristic signals would include doublets for the vinylic protons of the propenoic acid chain, with a large coupling constant (typically >15 Hz) confirming the trans configuration. The aromatic protons on the substituted benzene (B151609) ring would appear as a complex multiplet in the downfield region. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm). researchgate.netnih.govchemicalbook.com

The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the carbons of the C=C double bond, and the aromatic carbons. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1680 cm⁻¹. docbrown.info

A C=C stretching band for the alkene group, typically near 1640-1620 cm⁻¹. docbrown.info

Strong C-F stretching bands associated with the trifluoromethyl groups, generally found in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₁₁H₆F₆O₂), the expected exact mass is approximately 284.03 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, often showing characteristic losses of CO₂ (44 Da) from the carboxylic acid group. researchgate.netresearchgate.netnist.gov

Table 2: Predicted Spectroscopic Data for trans-2,5-Bis(trifluoromethyl)cinnamic acid

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Vinylic Protons | Doublets, J > 15 Hz |

| Aromatic Protons | Multiplets (downfield) | |

| Carboxyl Proton | Broad singlet (>10 ppm) | |

| IR | O-H Stretch | 3300-2500 cm⁻¹ (broad) |

| C=O Stretch | ~1700-1680 cm⁻¹ | |

| C=C Stretch | ~1640-1620 cm⁻¹ | |

| C-F Stretch | ~1350-1100 cm⁻¹ (strong) | |

| MS | Molecular Ion [M] | m/z ≈ 284 |

This table is based on characteristic values for the functional groups present in the molecule.

Advanced X-ray Crystallography in Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly documented, analysis of a closely related compound, 3,5-bistrifluoromethylhydrocinnamic acid, illustrates the detailed information that can be obtained. mdpi.com In that study, single crystals were grown from methanol, and X-ray diffraction data revealed that the compound crystallizes in the monoclinic P2₁/c space group. mdpi.com A key feature of the crystal packing is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com

Such an analysis for this compound would similarly be expected to reveal its solid-state conformation and the nature of its supramolecular assembly, which is often dominated by hydrogen bonding of the carboxylic acid moieties. researchgate.netesrf.fr

Table 3: Illustrative Crystallographic Data from a Related Compound (3,5-bistrifluoromethylhydrocinnamic acid)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.3989 |

| b (Å) | 11.2368 |

| c (Å) | 10.4287 |

| β (˚) | 114.349 |

| Volume (ų) | 1109.13 |

| Z | 4 |

Data from the structural analysis of 3,5-bistrifluoromethylhydrocinnamic acid, a saturated analogue, is presented for illustrative purposes. mdpi.com

Assessment of Lipophilicity in SAR Studies

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery and is frequently evaluated in Structure-Activity Relationship (SAR) studies. researchgate.netrsdjournal.org It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water.

For this compound, the lipophilicity can be assessed both computationally and experimentally.

Computational Assessment : The calculated logarithm of the octanol/water partition coefficient (XLogP3) for trans-2,5-Bis(trifluoromethyl)cinnamic acid is 3.6, indicating significant lipophilicity. nih.gov

Experimental Assessment : Experimental determination of lipophilicity is often performed using RP-HPLC. In this method, the retention time of a compound on a C18 column is measured and correlated with the known log P values of a set of standard compounds. This provides an experimental measure known as log k or a chromatographic hydrophobicity index (CHI). researchgate.net

In SAR studies of cinnamic acid derivatives, modulating lipophilicity by altering substituents on the phenyl ring is a common strategy to optimize biological activity. The two highly lipophilic trifluoromethyl groups in this compound are expected to significantly enhance its ability to cross biological membranes compared to unsubstituted cinnamic acid. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-bistrifluoromethylhydrocinnamic acid |

| Acetic acid |

| Acetonitrile |

| Cinnamic acid |

| Formic acid |

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to designing novel molecules based on the 2,5-bis(trifluoromethyl)cinnamic acid scaffold. These computational tools can navigate the vast chemical space to identify derivatives with optimized properties for specific biological or material science applications.

Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of existing trifluoromethylated compounds and cinnamic acid derivatives. advanceseng.com This training allows the models to learn the underlying chemical rules and generate new, structurally valid molecules that are likely to possess desired characteristics. For instance, AI algorithms can be tasked with designing derivatives with enhanced binding affinity to a specific protein target, improved metabolic stability, or tailored electronic properties. nih.gov

Reinforcement learning can further refine this process by creating a feedback loop where the AI is rewarded for generating molecules that meet predefined success criteria, such as high predicted bioactivity and low predicted toxicity. advanceseng.com This iterative optimization can significantly accelerate the discovery of lead compounds. Furthermore, AI can be integrated with automated synthesis platforms, creating a closed-loop system where molecules are designed, synthesized, and tested in rapid cycles, drastically reducing the timeline for materials and drug discovery. nih.govmdpi.com

Table 1: Hypothetical AI/ML Workflow for Designing Novel this compound Derivatives

| Phase | Description | AI/ML Tools | Objective |

|---|---|---|---|

| 1. Scaffolding and Data Curation | Collection of data on known trifluoromethylated compounds, cinnamic acids, and their biological/material properties. | Database mining algorithms, Natural Language Processing (NLP) for literature extraction. | Create a comprehensive training dataset for generative models. |

| 2. De Novo Molecular Generation | Use of generative models to create novel molecular structures based on the this compound scaffold. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs), Transformers. | Explore vast chemical space for innovative derivatives. |

| 3. Property Prediction and Filtering | Screening of generated molecules in silico to predict their physicochemical properties, bioactivity, and potential toxicity. | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs). | Identify a shortlist of promising candidates for synthesis. |

| 4. Iterative Optimization | Refining the molecular designs based on predictive modeling and experimental feedback. | Reinforcement Learning (RL), Multi-objective optimization algorithms. | Enhance desired properties (e.g., target affinity, selectivity) while minimizing undesired ones (e.g., off-target effects). |

| 5. Synthesis Planning | Predicting viable synthetic routes for the top-ranked virtual compounds. | Retrosynthesis prediction models. | Facilitate the efficient chemical synthesis of the designed molecules for experimental validation. |

Exploration of Novel Reaction Pathways for Trifluoromethylation

The trifluoromethyl (CF3) group is a crucial pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. wikipedia.org Future research will likely focus on developing more efficient, selective, and scalable methods for synthesizing this compound and its analogs.

Recent advancements have moved beyond traditional, often harsh, trifluoromethylation methods. nih.gov Decarboxylative trifluoromethylation of cinnamic acid derivatives has emerged as a powerful strategy, as these starting materials are readily available. sinoshiny.com Research in this area explores various trifluoromethyl sources and catalytic systems. For example, transition-metal-free protocols using reagents like sodium trifluoromethanesulfinate (Langlois reagent) in combination with an oxidant such as iodine pentoxide (I2O5) have been developed. nih.gov Photoredox catalysis, which uses visible light to drive the reaction, represents another promising frontier, offering mild reaction conditions and high functional group tolerance. nih.gov

Future investigations could explore novel catalytic systems, including earth-abundant metals or even organocatalysts, to improve the sustainability and cost-effectiveness of these reactions. mdpi.com The development of methods for the late-stage trifluoromethylation of complex cinnamic acid derivatives would also be highly valuable, allowing for the rapid diversification of compound libraries.

Table 2: Comparison of Modern Trifluoromethylation Strategies for Cinnamic Acids

| Method | CF3 Source Example | Catalyst/Promoter | Key Advantages | Potential Research Direction |

|---|---|---|---|---|

| Copper-Catalyzed Decarboxylative Trifluoromethylation | Togni Reagent | Copper (I) salts | Good yields and established methodology. sinoshiny.com | Developing more air- and moisture-stable copper catalysts. |

| Transition-Metal-Free Decarboxylative Trifluoromethylation | Langlois Reagent (CF3SO2Na) | Iodine Pentoxide (I2O5) nih.gov | Avoids potentially toxic and expensive transition metals. | Expanding substrate scope and improving reaction efficiency. |

| Photoredox-Catalyzed Trifluoromethylation | Trifluoroiodomethane (CF3I) | Ruthenium or Iridium complexes | Uses visible light, mild conditions, high selectivity. nih.gov | Development of organic photoredox catalysts for greener synthesis. |

| Electrochemical Trifluoromethylation | Langlois Reagent | Electrode potential | Avoids chemical oxidants, precise reaction control. sinoshiny.com | Improving scalability and reducing over-potential requirements. |

Sustainable Synthesis and Green Chemistry Approaches

Applying the principles of green chemistry to the synthesis of this compound is a critical future direction. This involves minimizing waste, reducing energy consumption, and utilizing safer, more sustainable materials.

One promising avenue is the use of bio-based feedstocks. While the specific precursor for the 2,5-bis(trifluoromethyl)phenyl moiety may be petrochemical-based, the cinnamic acid backbone itself can be derived from renewable sources. mdpi.com Research into catalyst-free reactions, such as thermal decarboxylation in high-boiling, recyclable solvents, could eliminate the need for metal catalysts. scielo.br